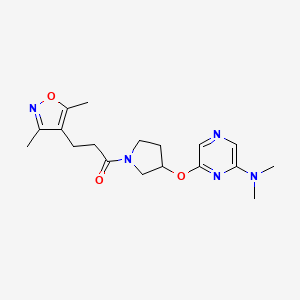

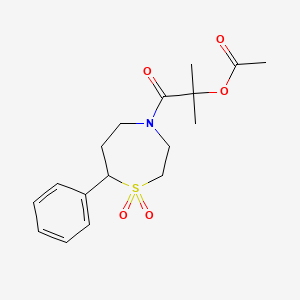

![molecular formula C15H16F3N3O2 B2443391 N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 866153-64-2](/img/structure/B2443391.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The oxime at C-9 is benzoylated to yield the final product .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by an imidazolpropyl group attached to N-3, and at N-7 a Boc group, as well as a benzoylated-oximated group at C-9 .Chemical Reactions Analysis

Imidazole-containing compounds are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Synthesis and Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, including compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide, has shown that these compounds can exhibit significant potency in vitro Purkinje fiber assays. They are comparable to sematilide, indicating their potential as selective class III agents for cardiac electrophysiological activity. This highlights the compound's relevance in developing new treatments for reentrant arrhythmias, with in vivo models showing promising results (Morgan et al., 1990).

Experimental and Theoretical Studies in Organic Chemistry

The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with 2,3-diaminopyridine, have been studied both experimentally and theoretically. These studies help understand the chemical behavior and potential applications of N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide in synthesis and design of novel organic compounds (Yıldırım et al., 2005).

Catalyst-Free Synthesis Applications

The compound's structural motif is explored in catalyst-free synthesis methods, leading to the creation of new classes of compounds. For example, fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives were synthesized via an environmentally benign one-pot sequential four-component condensation reaction. This research points to the compound's utility in green chemistry and pharmaceutical synthesis without the need for catalysts, thus simplifying the synthesis process and reducing potential environmental impact (Shaabani et al., 2014).

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-23-13-4-2-12(3-5-13)14(22)20-6-1-8-21-9-7-19-11-21/h2-5,7,9,11H,1,6,8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMIPOQVXFPVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326694 |

Source

|

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

CAS RN |

866153-64-2 |

Source

|

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

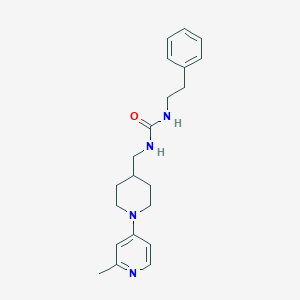

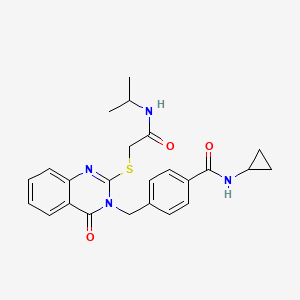

![N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2443311.png)

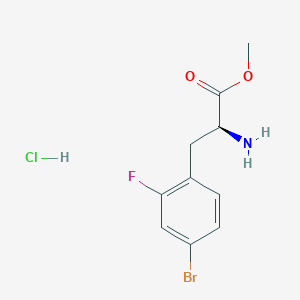

![methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2443314.png)

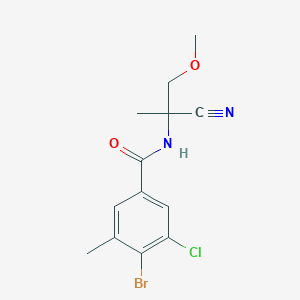

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)